molecular formula C20H19NO2 B6098059 3,4-dihydro-2H-chromen-3-yl[3-(2-furyl)benzyl]amine

3,4-dihydro-2H-chromen-3-yl[3-(2-furyl)benzyl]amine

Cat. No. B6098059
M. Wt: 305.4 g/mol
InChI Key: IOIBUFCDNILDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-chromen-3-yl[3-(2-furyl)benzyl]amine, also known as DFCBA, is a synthetic chemical compound that has been the subject of scientific research due to its potential applications in various fields. DFCBA is a complex molecule that is synthesized using specific methods and has been shown to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-chromen-3-yl[3-(2-furyl)benzyl]amine is not fully understood, but it has been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and antitumor effects.

Advantages and Limitations for Lab Experiments

3,4-dihydro-2H-chromen-3-yl[3-(2-furyl)benzyl]amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using specific methods. It has also been shown to have several biochemical and physiological effects, which make it a potential candidate for drug discovery. However, there are also some limitations to using this compound in lab experiments. It is a complex molecule that requires specific methods for synthesis, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 3,4-dihydro-2H-chromen-3-yl[3-(2-furyl)benzyl]amine. One potential direction is to further investigate its mechanism of action and its potential applications in drug discovery. Another potential direction is to investigate its potential applications in the treatment of diseases such as cancer and Alzheimer's disease. Additionally, more research is needed to determine the optimal dosage and administration of this compound for potential therapeutic use.

Synthesis Methods

3,4-dihydro-2H-chromen-3-yl[3-(2-furyl)benzyl]amine is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-furaldehyde and 3-bromobenzylamine, which results in the formation of 3-(2-furyl)benzylamine. The second step involves the reaction of 3-(2-furyl)benzylamine with 4-hydroxycoumarin, which results in the formation of 3-(2-furyl)benzyl-4-hydroxycoumarin. The final step involves the reduction of 3-(2-furyl)benzyl-4-hydroxycoumarin with sodium borohydride, which results in the formation of this compound.

Scientific Research Applications

3,4-dihydro-2H-chromen-3-yl[3-(2-furyl)benzyl]amine has been the subject of scientific research due to its potential applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to have potential applications in the field of drug discovery, as it has been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

N-[[3-(furan-2-yl)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-2-8-20-17(6-1)12-18(14-23-20)21-13-15-5-3-7-16(11-15)19-9-4-10-22-19/h1-11,18,21H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIBUFCDNILDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)NCC3=CC(=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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